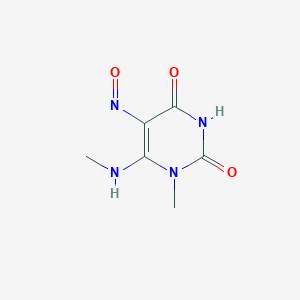
1-Methyl-6-(methylamino)-5-nitrosopyrimidine-2,4(1h,3h)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-6-(methylamino)-5-nitrosopyrimidine-2,4(1h,3h)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are known for their significant role in biochemistry, particularly in the structure of nucleic acids
Méthodes De Préparation
The synthesis of 1-Methyl-6-(methylamino)-5-nitrosopyrimidine-2,4(1h,3h)-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted urea and a nitroso compound, the reaction proceeds through intermediate stages involving condensation and cyclization reactions. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.
Analyse Des Réactions Chimiques
1-Methyl-6-(methylamino)-5-nitrosopyrimidine-2,4(1h,3h)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amino group, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Methyl-6-(methylamino)-5-nitrosopyrimidine-2,4(1h,3h)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Methyl-6-(methylamino)-5-nitrosopyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications that affect their function. This interaction can inhibit enzyme activity or alter signaling pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
1-Methyl-6-(methylamino)-5-nitrosopyrimidine-2,4(1h,3h)-dione can be compared with other pyrimidine derivatives, such as:
5-Fluorouracil: A well-known anticancer agent that inhibits thymidylate synthase.
Cytosine: A component of nucleic acids involved in genetic coding.
Thymine: Another nucleic acid component, essential for DNA structure. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.
Propriétés
Numéro CAS |
29052-39-9 |
|---|---|
Formule moléculaire |
C6H8N4O3 |
Poids moléculaire |
184.15 g/mol |
Nom IUPAC |
1-methyl-6-(methylamino)-5-nitrosopyrimidine-2,4-dione |
InChI |
InChI=1S/C6H8N4O3/c1-7-4-3(9-13)5(11)8-6(12)10(4)2/h7H,1-2H3,(H,8,11,12) |
Clé InChI |
VEMYBCCEXKJJNR-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C(=O)NC(=O)N1C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


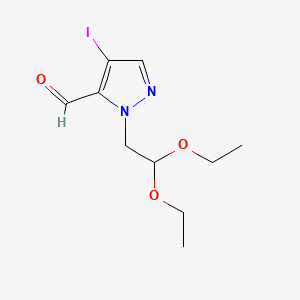
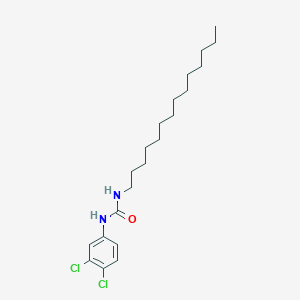

![n-[2-(3,4-Dimethoxyphenyl)ethyl]-3-{1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-4-yl}propanamide](/img/structure/B14010725.png)
![2-Methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14010729.png)



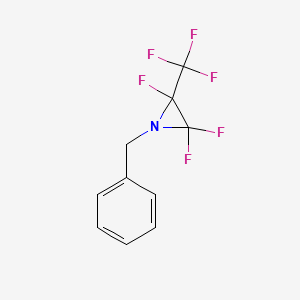
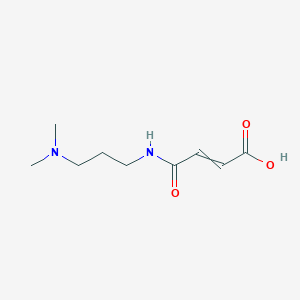

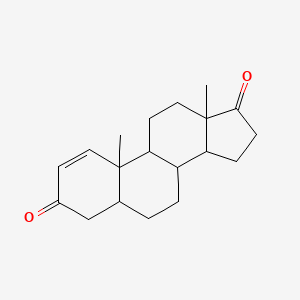
![Methyl 2-{2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl}acetate HCl](/img/structure/B14010783.png)
![N-[(1E)-3-butoxy-2,2-dimethylcyclobutylidene]hydroxylamine](/img/structure/B14010787.png)
